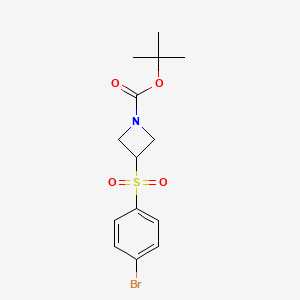

tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate

Description

tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate (CAS: 887593-59-1) is a heterocyclic compound featuring an azetidine ring substituted with a tert-butyl carbamate group at the 1-position and a 4-bromophenylsulfonyl moiety at the 3-position. Its molecular formula is C₁₄H₁₈BrNO₄S, with a molecular weight of 376.27 . This compound is primarily used in medicinal chemistry as a building block for protease inhibitors and kinase-targeting agents .

Properties

IUPAC Name |

tert-butyl 3-(4-bromophenyl)sulfonylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4S/c1-14(2,3)20-13(17)16-8-12(9-16)21(18,19)11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYNEEZSXKSQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698799 | |

| Record name | tert-Butyl 3-(4-bromobenzene-1-sulfonyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887593-59-1 | |

| Record name | tert-Butyl 3-(4-bromobenzene-1-sulfonyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed depend on the specific reactions. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the bromophenyl group with an arylboronic acid .

Scientific Research Applications

tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate is not well-documented. its functional groups suggest it could interact with biological molecules through various pathways. The sulfonyl group, for example, can form strong interactions with proteins, potentially inhibiting their function. The azetidine ring may also interact with enzymes or receptors, affecting their activity .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. leaving groups : The sulfonyl group in the target compound enhances stability and directs electrophilic substitution, whereas bromoethyl (e.g., ) or methylsulfonyloxy (e.g., ) groups act as leaving groups for nucleophilic substitutions.

- Synthetic complexity : Fluorinated derivatives (e.g., ) require specialized reagents (e.g., iodonium salts) and exhibit lower yields (35%) due to steric and electronic challenges.

Table 2: Comparative Physicochemical Data

Key Observations :

- Bioavailability : Bromoethyl derivatives exhibit superior bioavailability (0.85) due to lower TPSA (35.5 Ų) and fewer hydrogen bond acceptors .

Biological Activity

tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate is a synthetic compound belonging to the class of azetidines, characterized by its unique structure which includes a tert-butyl group and a sulfonyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant research findings and case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₆H₁₈BrN₁O₄S

- Molecular Weight : 376.27 g/mol

- CAS Number : 887593-53-5

Antibacterial Properties

Research indicates that azetidine derivatives, including this compound, exhibit significant antibacterial activity. A study assessed various azetidine derivatives against common bacterial strains, demonstrating that compounds with bromine substitutions generally showed enhanced activity compared to their non-brominated counterparts. Specifically, the compound was tested against both Gram-positive and Gram-negative bacteria using the MTT assay method, revealing promising results in inhibiting bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 0.8 µg/mL |

These findings suggest that the presence of the bromophenyl group may enhance the compound's interaction with bacterial cell membranes, leading to increased efficacy.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, specifically through the activation of caspase pathways. The mechanism appears to involve the disruption of mitochondrial membrane potential, leading to cell death.

A comparative study highlighted its effectiveness against various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

The biological activity of this compound is attributed to its structural features:

- Ring Strain : The azetidine ring exhibits inherent strain, making it more reactive and facilitating interactions with biological targets.

- Sulfonamide Group : This moiety is known for its ability to form hydrogen bonds with proteins, enhancing binding affinity.

- Bromine Substitution : The presence of bromine not only increases lipophilicity but also allows for specific interactions with cellular components.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers evaluated the antibacterial effects of several azetidine derivatives, including this compound. The study confirmed that this compound outperformed traditional antibiotics in certain assays, particularly against resistant strains of bacteria.

Case Study 2: Cancer Cell Apoptosis

A study published in a peer-reviewed journal investigated the apoptotic effects of this compound on breast cancer cells. The results indicated that treatment with this compound resulted in a significant increase in apoptotic markers compared to control groups, suggesting its potential as an adjunct therapy in oncological treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.